An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by available data.
Introduction: The Significance of Fluorinated Pyridazines
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate properties like lipophilicity and pKa. When appended to a pyridazine scaffold—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting molecule becomes a valuable building block for the synthesis of novel bioactive compounds. Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Therefore, 5-(Trifluoromethyl)pyridazine-3-carboxylic acid stands as a promising starting material for the development of new therapeutics and functional materials.
Physicochemical Properties
Table 1: Chemical Identifiers and Predicted Properties of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1211535-95-3 | 2[2] |
| Molecular Formula | C6H3F3N2O2 | [3] |
| Molecular Weight | 192.10 g/mol | 2[2] |
| Monoisotopic Mass | 192.01466 Da | [3] |
| SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F | [3] |
| InChI Key | OWVCAVCZOSBFBJ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.6 | [3] |
| Predicted pKa | ~3-4 | Inferred from similar compounds |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol | Inferred from similar compounds |
Note: Predicted values should be confirmed by experimental analysis.
The predicted pKa is based on the electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring, which would increase the acidity of the carboxylic acid compared to benzoic acid. For comparison, the experimental pKa of the similar compound 5-(Trifluoromethyl)pyridine-2-carboxylic acid is approximately 3.13.[4]
Synthesis of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Synthesis of the 1,4-dicarbonyl intermediate.
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To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.
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Slowly add glyoxal at a low temperature (e.g., 0-5 °C).
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Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
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The causality behind this step is a Claisen-type condensation to form the 1,4-dicarbonyl precursor necessary for the subsequent cyclization.
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Step 2: Cyclocondensation with Hydrazine.
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To the reaction mixture from Step 1, add hydrazine hydrate dropwise.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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The addition of hydrazine triggers a cyclocondensation reaction, forming the pyridazine ring. The two nitrogen atoms of hydrazine react with the two carbonyl groups of the intermediate to form the heterocyclic core.
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Upon cooling, the ethyl ester of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid is expected to precipitate.
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Step 3: Hydrolysis to the Carboxylic Acid.
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Isolate the ester from Step 2 and dissolve it in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH).
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Heat the mixture to reflux to facilitate the saponification of the ester.
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After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, 5-(Trifluoromethyl)pyridazine-3-carboxylic acid.
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The product can be purified by recrystallization.
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Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data for 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
| Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the pyridazine ring. |
| ¹³C NMR | - A signal for the carboxylic carbon (~165-175 ppm).- Signals for the aromatic carbons of the pyridazine ring.- A quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the -CF3 group. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-F stretching bands (~1100-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (192.0147 m/z). |
Chemical Reactivity
The reactivity of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid is dictated by the interplay of the electron-deficient pyridazine ring, the strongly electron-withdrawing trifluoromethyl group, and the versatile carboxylic acid functionality.
Figure 2: Reactivity map of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid.
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Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site for many transformations.
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Esterification: It can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions.
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Amidation: It can form amides by reacting with amines, often facilitated by coupling agents like DCC or EDC. This is a crucial reaction for building larger molecules in drug discovery.
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Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
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Decarboxylation: Under harsh conditions, decarboxylation might occur, though the stability of the pyridazine ring makes this less favorable than in other systems.
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Reactivity of the Pyridazine Ring: The pyridazine ring is electron-deficient, which influences its reactivity.
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Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic substitution but could potentially activate it for nucleophilic aromatic substitution, although this is generally challenging on pyridazine rings without a suitable leaving group.
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Applications in Research and Development
The unique combination of a trifluoromethyl group and a pyridazine carboxylic acid scaffold makes this molecule a highly attractive building block in several areas of research.
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Medicinal Chemistry:
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Kinase Inhibitors: The pyridazine core is a known scaffold in the design of various kinase inhibitors.[5] The carboxylic acid handle allows for the straightforward introduction of various side chains to explore structure-activity relationships (SAR) and target specific kinases involved in cancer and inflammatory diseases.
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Antimicrobial Agents: Fluorinated pyridazines have shown promise as antimicrobial agents.[1] The introduction of the trifluoromethyl group can enhance the antimicrobial activity of the parent pyridazine scaffold.
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Agrochemicals:
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Trifluoromethyl-substituted heterocycles are prevalent in modern agrochemicals, including herbicides and fungicides.[6] The structural features of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid make it a candidate for derivatization into new crop protection agents.
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Materials Science:
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The pyridazine moiety can act as a ligand for metal complexes, and the trifluoromethyl group can impart desirable properties such as thermal stability and altered electronic characteristics. This makes the molecule a potential precursor for the synthesis of novel coordination polymers and functional materials.
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Safety and Handling
As with any chemical, 5-(Trifluoromethyl)pyridazine-3-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a valuable and versatile building block with significant potential in drug discovery, agrochemical research, and materials science. Its unique combination of a fluorinated functional group and a reactive carboxylic acid on a biologically relevant pyridazine core provides a rich platform for chemical exploration. While comprehensive experimental data is still emerging, the predicted properties and reactivity profile outlined in this guide provide a solid foundation for researchers to leverage this promising molecule in their synthetic endeavors.
References
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New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. (2013). European Journal of Medicinal Chemistry. [Link]
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5-(trifluoromethyl)pyridazine-3-carboxylic acid (CAS No. 1211535-95-3) Suppliers. (n.d.). ChemicalRegister.com. [Link]
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5-(trifluoromethyl)pyridazine-3-carboxylic acid. (n.d.). PubChem. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2020). DergiPark. [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. [https://repositorium.sdum.uminho.pt/bitstream/1822/6791/1/ माजीद%20सा%20िदक.pdf]([Link] माजीद%20सा%20िदक.pdf)
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5-[[pyridazin-4-yl-[3-(trifluoromethyl)phenyl]methylene]amino]oxyvaleric acid. (n.d.). SpectraBase. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
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SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES. (2001). Journal of the Chinese Chemical Society. [Link]
- Pyridazinone derivatives. (2013).
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